3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Compound Synthesis: A study by Patel and Patel (2015) describes the synthesis of heterocyclic compounds, including derivatives related to 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid, characterized by NMR, FT-IR, and LC-MS spectral studies (Patel & Patel, 2015).
Biological Activities
- Antimycobacterial Activity: Mamolo et al. (2001, 2002) reported the synthesis of derivatives with feable in vitro antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001)(Mamolo et al., 2002).
- Anticancer Properties: Abdo and Kamel (2015) synthesized derivatives that exhibited significant in vitro anticancer activity against human cancer cell lines (Abdo & Kamel, 2015).
Applications in Synthesis Techniques
- Microwave Technique Utilization: Al-Gwady (2009) discusses the preparation of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA) using microwave techniques, which offer advantages over conventional methods (Al-Gwady, 2009).
Miscellaneous Applications
- Surface Active Agents Synthesis: El-Sayed et al. (2015) demonstrated the use of similar compounds for synthesizing nonionic surface active agents with antimicrobial and surface activities (El-Sayed et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have been reported to inhibitEscherichia coli and Staphylococcus epidermidis . These bacteria are common targets for antimicrobial agents, suggesting that the compound may have a similar target profile.
Mode of Action
It is known that similar compounds exhibit antimicrobial and antioxidant activities . This suggests that the compound may interact with its targets to inhibit bacterial growth and neutralize harmful free radicals.
Biochemical Pathways
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that the compound may affect pathways related to bacterial growth and oxidative stress.
Result of Action
Based on the antimicrobial and antioxidant activities of similar compounds , it can be inferred that the compound may inhibit bacterial growth and neutralize harmful free radicals at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a bidentate chelating agent, enhancing fluorescence in sol-gels . This property is particularly useful in imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form coordination polymers with metals suggests that it can influence various biochemical pathways by altering the availability and activity of metal ions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed . Understanding the threshold effects and optimal dosages is crucial for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a chelating agent suggests that it can affect the availability of metal ions, which are essential for numerous enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is vital for optimizing its use in therapeutic and diagnostic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects
Properties
IUPAC Name |
4-oxo-4-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-8(1-2-9(17)18)13-11-15-14-10(19-11)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,17,18)(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCSUWFEATFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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